molecular formula C8H16ClN3O4 B2887092 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1256643-10-3

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No. B2887092
CAS RN: 1256643-10-3
M. Wt: 253.68
InChI Key: BBLFNCRERQUKJD-UHFFFAOYSA-N
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Description

“1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid” is a chemical compound . It is related to the pyrazoloquinoline family .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a study described the synthesis of 38 pyrazolo [3,4- b ]pyridine derivatives . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C7H11N3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C7H11N3, an average mass of 137.182 Da, and a monoisotopic mass of 137.095291 Da .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research on pyrazolo[3,4-b]pyridine derivatives, including compounds with structural similarities to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, focuses on the synthesis, structure, and potential applications of these compounds in various fields. For instance, studies on the functionalization reactions of related pyrazole carboxylic acids and their derivatives have provided insights into the synthesis of complex molecules with potential biological activity (Yıldırım, Kandemirli, & Demir, 2005). These synthetic pathways often involve reactions with diamines or other nucleophiles, leading to novel compounds with distinct structural features.

Antiallergic and Antibacterial Properties

Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives, identifying compounds with significant antiallergic and antibacterial properties. For example, derivatives synthesized from reactions involving carboxylic acids and tetrazole analogues demonstrated notable antiallergic activity in preclinical models, suggesting potential therapeutic applications (Nohara et al., 1985). Additionally, research into the antibacterial screening of pyrazolopyridine carboxylic acids has uncovered compounds with effective antibacterial activities, highlighting their potential as new antibacterial agents (Maqbool et al., 2014).

Supramolecular Chemistry and Crystal Engineering

The study of pyrazinecarboxylic acids and derivatives has contributed to the understanding of supramolecular synthons in crystal engineering. Research on the crystal structures of these compounds reveals how carboxylic acid groups form specific hydrogen bond patterns, influencing the assembly of molecules into larger structures (Vishweshwar, Nangia, & Lynch, 2002). These findings are crucial for designing materials with desired properties through crystal engineering.

Luminescent Properties and Coordination Compounds

The luminescent properties of coordination compounds derived from tetrazole-containing carboxylic acids have been investigated, demonstrating the potential of these compounds in developing new luminescent materials (Zou et al., 2014). Such studies are essential for the design of materials for optical applications, including sensors and light-emitting devices.

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-6-2-3-9-4-5(6)7(10-11)8(12)13/h9H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPGLHYECZFZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149845
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256643-10-3
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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